molecular formula C14H17N5O3S2 B6542307 5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide CAS No. 1021263-33-1

5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide

Cat. No.: B6542307
CAS No.: 1021263-33-1
M. Wt: 367.5 g/mol
InChI Key: MSVWYWSOUQKGHN-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H17N5O3S2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.07728177 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-3-11-4-7-14(23-11)24(20,21)15-8-9-22-13-6-5-12-17-16-10(2)19(12)18-13/h4-7,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWYWSOUQKGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide (CAS Number: 1021263-33-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N5O3S2
  • Molecular Weight : 367.4465 g/mol
  • SMILES Notation : CCc1ccc(s1)S(=O)(=O)NCCOc1ccc2n(n1)c(C)nn2

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds often exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that they could induce apoptosis in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Thiophene Derivative AHepG20.74Induction of apoptosis
Thiophene Derivative BMCF-71.1Cell cycle arrest at SubG1/G1 phase

The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups in the compound enhances its cytotoxicity against tumor cells by promoting apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Thiophene derivatives have also been reported to exhibit antimicrobial properties. In a study assessing various thiophene compounds, it was found that certain modifications led to enhanced activity against bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiophene Derivative CE. coli32 µg/mL
Thiophene Derivative DS. aureus16 µg/mL

These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-based compounds has been explored in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of a series of thiophene derivatives on various cancer cell lines including HepG2 and MCF-7. The results showed that compounds with modifications at the thiophene ring exhibited significant cytotoxicity, with IC50 values indicating effective inhibition comparable to standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : In an investigation into the antimicrobial properties of thiophene derivatives, one compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

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